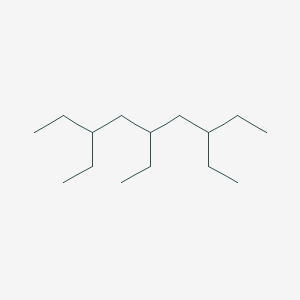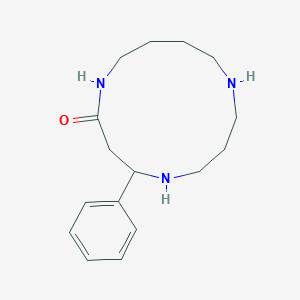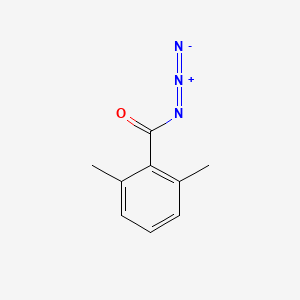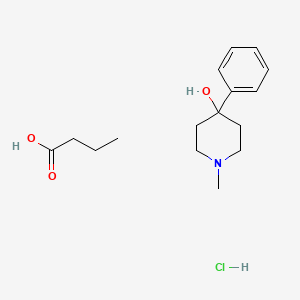![molecular formula C11H15ClS B14328213 {3-[(2-Chloroethyl)sulfanyl]propyl}benzene CAS No. 99858-12-5](/img/structure/B14328213.png)
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is an organic compound characterized by the presence of a benzene ring attached to a propyl chain, which is further substituted with a 2-chloroethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene typically involves the nucleophilic substitution reaction of benzene derivatives. One common method is the reaction of 3-bromopropylbenzene with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or sodium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
科学的研究の応用
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This interaction can lead to the formation of covalent bonds with biological targets, potentially affecting their function. The sulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.
類似化合物との比較
Similar Compounds
{3-[(2-Bromoethyl)sulfanyl]propyl}benzene: Similar structure but with a bromine atom instead of chlorine.
{3-[(2-Hydroxyethyl)sulfanyl]propyl}benzene: Contains a hydroxyethyl group instead of chloroethyl.
{3-[(2-Aminoethyl)sulfanyl]propyl}benzene: Contains an aminoethyl group instead of chloroethyl.
Uniqueness
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom makes it more reactive towards nucleophiles, enabling a wider range of chemical transformations.
特性
CAS番号 |
99858-12-5 |
|---|---|
分子式 |
C11H15ClS |
分子量 |
214.76 g/mol |
IUPAC名 |
3-(2-chloroethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C11H15ClS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChIキー |
GGQTWQLHQOMPLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)

![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)





![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)



